Sodium naphthionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

DNA Structure Probes:

Researchers utilize sodium naphthionate's ability to form stable complexes with DNA molecules. This property allows them to use it as a probe to study DNA structure and interactions with other molecules. By attaching fluorescent tags to sodium naphthionate, researchers can visualize specific DNA sequences and track their movement within cells. [Source: "Synthesis and characterization of DNA-compatible fluorescent probes based on sodium 1-naphthylamine-4-sulfonate" ()]

Thermal and Optical Switches:

Due to its unique chemical properties, sodium naphthionate is being explored for development in molecular switches. These switches can change their properties (electrical conductivity, light emission) in response to external stimuli like temperature or light. Researchers envision utilizing sodium naphthionate-based switches in various applications, including information storage devices and sensors. [Source: "Photochromic molecular switches based on spiropyran-naphthionate dyads" ()]

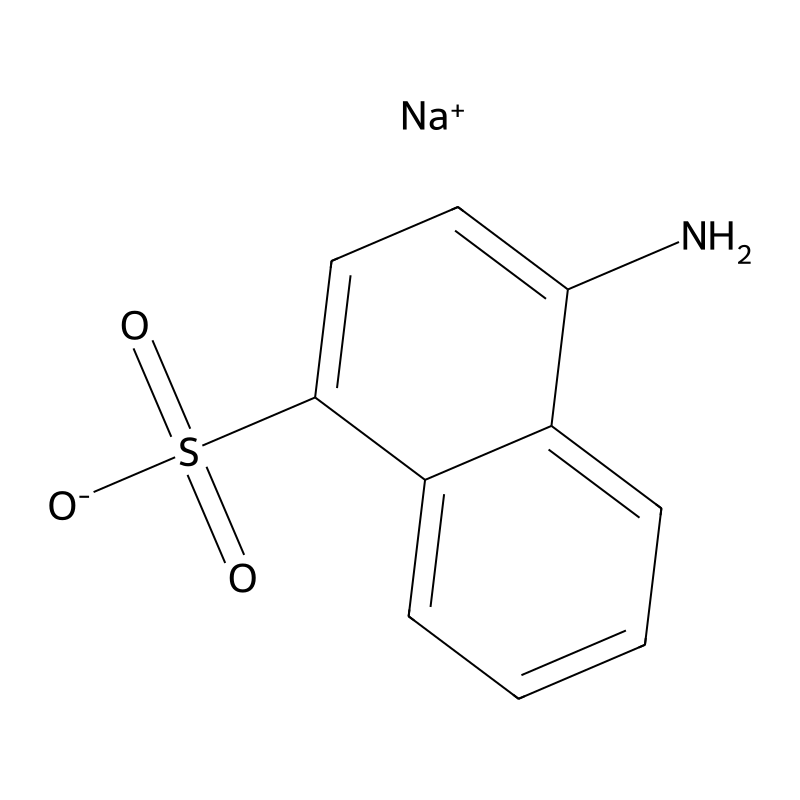

Sodium naphthionate, chemically known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the molecular formula C10H8NNaO3S and a molecular weight of approximately 246.24 g/mol. It appears as a white to grayish powder and is primarily utilized in the synthesis of dyes and pigments. This compound is recognized for its versatility in various scientific research applications, including its roles in organic synthesis, biochemistry, and industrial processes .

- Oxidation: It can be oxidized to produce naphthoquinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The compound can be reduced to yield naphthylamine derivatives, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can occur at the amino group, facilitated by reagents such as halogens and sulfonyl chlorides .

These reactions highlight the compound's ability to act as both a nucleophile and an electrophile due to its amino and sulfonic acid functional groups.

The synthesis of sodium naphthionate typically involves the following steps:

- Sulfonation of 1-Naphthylamine: The reaction of 1-naphthylamine with sulfuric acid in trichlorobenzene at temperatures between 180°C to 190°C yields 1-naphthylamine sulfate.

- Formation of Naphthalenesulfonic Acid: Heating the sulfate product at around 224°C produces 1-naphthylamine-4-sulfonic acid.

- Neutralization: The final step involves neutralizing the sulfonic acid with sodium carbonate to obtain sodium naphthionate.

In industrial settings, this process is scaled up while maintaining controlled reaction conditions to ensure high yield and purity.

Sodium naphthionate has diverse applications across various fields:

- Dye Manufacturing: It serves as an intermediate in producing dyes and pigments for textiles, plastics, and inks.

- Biochemical Research: Utilized as a reagent in assays and staining methods.

- Industrial Uses: Employed in creating colorants for various materials .

Its unique properties make it valuable in both laboratory settings and commercial production.

Research into the interaction of sodium naphthionate with other compounds is ongoing. Its ability to participate in redox reactions makes it a candidate for studies involving electron transfer processes. Additionally, understanding its interactions with biological systems could reveal insights into its potential therapeutic uses .

Sodium naphthionate can be compared with several similar compounds based on their chemical structures and applications:

| Compound | Description | Unique Features |

|---|---|---|

| Sodium naphthalene | An organic salt primarily used as a reductant in organic synthesis. | Functions mainly as a reducing agent without significant dye synthesis utility. |

| Sodium naphthalenesulfonate | Used in producing surfactants and dispersants. | Lacks the amino group present in sodium naphthionate, limiting its reactivity. |

| Sodium 1-naphthalenesulfonate | Another sulfonated derivative used similarly but differs structurally. | Different sulfonation position affects reactivity compared to sodium naphthionate. |

Sodium naphthionate stands out due to the presence of both amino and sulfonic acid groups, giving it versatile reactivity not found in many similar compounds .

Reaction Mechanisms in Sulfuric Acid Systems

The synthesis of sodium naphthionate begins with the sulfonation of naphthalene, a critical electrophilic aromatic substitution reaction. In concentrated sulfuric acid systems, sulfur trioxide ($$ \text{SO}3 $$) or protonated derivatives act as the electrophilic species. The reaction proceeds via the formation of a sigma complex intermediate, where $$ \text{SO}3 $$ attacks the aromatic ring of naphthalene.

For monosulfonation, the kinetic product (α-naphthalenesulfonic acid) forms preferentially at lower temperatures (100–120°C) due to reduced steric hindrance at the 1-position. However, prolonged heating or higher temperatures (150–180°C) favor the thermodynamic product (β-naphthalenesulfonic acid) through isomerization, driven by steric stabilization of the 2-position. The reversibility of sulfonation allows equilibrium control, enabling selective production of β-isomers for downstream applications.

In the Piria reaction, α-nitronaphthalene undergoes simultaneous reduction and sulfonation with sodium bisulfite ($$ \text{NaHSO}_3 $$) to yield naphthionic acid (4-amino-1-naphthalenesulfonic acid). This two-step process involves:

- Reduction of the nitro group to an amine.

- Sulfonation at the para position relative to the amino group.

The intermediate sodium naphthionate is isolated via acidification with hydrochloric acid, precipitating the free sulfonic acid.

Industrial Sulfonation Protocols

Industrial production employs continuous sulfonation reactors to optimize yield and minimize byproducts. Key protocols include:

Feedstock Preparation:

Reactor Design:

- Shell-and-tube reactors or falling-film evaporators ensure efficient heat transfer and contact between gaseous $$ \text{SO}_3 $$ and liquid naphthalene.

- Example: A 1,000 L reactor processes 50.1 kg/h of naphthalene with 3.0% $$ \text{SO}_3 $$-enriched air, achieving 98% conversion to β-naphthalenesulfonic acid.

Post-Sulfonation Processing:

Table 1: Industrial Sulfonation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 160–180°C | Maximizes β-isomer |

| $$ \text{SO}_3 $$ Concentration | 3–5% (v/v) | Reduces polysulfonation |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Optimization of Reaction Conditions

Temperature Control:

- Below 140°C: Favors α-naphthalenesulfonic acid (kinetic control).

- Above 150°C: Promotes isomerization to β-naphthalenesulfonic acid (thermodynamic control).

Catalyst Selection:

- Oleum ($$ \text{H}2\text{S}2\text{O}7 $$): Enhances sulfonation rate by generating active $$ \text{SO}3 $$ species.

- Magnesium Oxide ($$ \text{MgO} $$): Neutralizes residual acid, preventing side reactions during condensation.

Solvent Effects:

- Non-polar solvents (e.g., decane) improve β-selectivity by stabilizing transition states.

- Water content below 3.5% minimizes hydrolysis of $$ \text{SO}_3 $$.

Case Study: A pilot-scale trial using 65% oleum at 170°C achieved a 93% yield of β-naphthalenesulfonic acid, with <2% polysulfonated byproducts. Post-hydrolysis and neutralization steps increased sodium naphthionate purity to 98.5%.

Piria Reaction Pathways

The Piria reaction remains the most historically significant and widely studied method for synthesizing sodium naphthionate. This two-step process involves the reduction of α-nitronaphthalene followed by acidification to isolate the target compound.

α-Nitronaphthalene Reduction Methods

The reduction of α-nitronaphthalene to sodium naphthionate proceeds via a sulfite-mediated pathway. In a typical procedure, α-nitronaphthalene reacts with sodium bisulfite (NaHSO₃) under reflux conditions. The reaction mixture, comprising water, sodium bisulfite, and α-nitronaphthalene, is heated to boiling with vigorous stirring for 3–5 hours until homogeneity is achieved [2]. The reduction mechanism involves the nucleophilic attack of sulfite ions on the nitro group, yielding an intermediate sulfonic acid derivative. This step is followed by the elimination of nitrous acid (HNO₂), forming the aminonaphthalenesulfonate structure [5].

Critical parameters influencing yield include:

- Molar ratio of reagents: A 75% excess of sodium bisulfite ensures complete reduction of α-nitronaphthalene [2].

- Reaction duration: Prolonged heating (4.5–5 hours) minimizes unreacted starting material but risks byproduct formation [2].

- Temperature control: Maintaining a steady reflux temperature (~100°C) prevents decomposition of heat-sensitive intermediates [2].

The primary byproduct, sodium aminodisulfonate, arises from competing sulfonation reactions, which account for up to 66% of the product mixture [2] [5]. Post-reaction distillation removes volatile byproducts like naphthalene, while subsequent acidification with hydrochloric acid precipitates naphthionic acid, which is then neutralized to yield sodium naphthionate [2].

Sodium Bisulfite-Mediated Reactions

Sodium bisulfite acts as both a reducing agent and a sulfonating agent in this synthesis. The reaction’s stoichiometry can be represented as:

$$

\text{C}{10}\text{H}7\text{NO}2 + 3\ \text{NaHSO}3 \rightarrow \text{C}{10}\text{H}8\text{NNaO}3\text{S} + \text{Na}2\text{SO}4 + \text{H}2\text{O} + \text{SO}_2 \uparrow

$$

Key observations from experimental protocols include:

- Gas evolution: Sulfur dioxide (SO₂) is released during acidification, necessitating fume hood use [2].

- Yield optimization: Despite stoichiometric excess, yields typically range between 20–30% due to competing disulfonate formation [2] [5].

- Purification steps: Filtration and washing with cold water remove soluble salts, while drying at elevated temperatures (140°C) produces a stable crystalline product [2].

Hydrolysis and Rearrangement Reactions

Acid-Catalyzed Rearrangement Processes

Acid treatment of sodium naphthionate induces structural rearrangements, particularly under high-temperature conditions. For instance, heating with concentrated sulfuric acid at 130°C facilitates sulfonic acid group migration, yielding isomers such as 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid [5]. These transformations proceed via a Wheland intermediate, where protonation of the sulfonate group precedes electrophilic aromatic substitution.

The reaction’s regioselectivity depends on:

- Acid strength: Oleum (25% SO₃) promotes disulfonation, generating 1-aminonaphthalene-4,6-disulfonic acid [5].

- Reaction time: Prolonged heating (≥12 hours) favors thermodynamically stable products over kinetic intermediates [5].

Base-Mediated Hydrolysis Protocols

Alkaline hydrolysis of sodium naphthionate under reflux conditions cleaves the amino group, producing 1-hydroxynaphthalene-4-sulfonic acid. This reverse-Bucherer reaction employs 50% sodium hydroxide (NaOH) at elevated temperatures (150–200°C) [5]. The mechanism involves nucleophilic hydroxyl ion attack at the amino-bearing carbon, followed by elimination of ammonia (NH₃).

Optimization factors include:

- Base concentration: Dilute NaOH solutions (<30%) favor incomplete hydrolysis, while concentrated bases risk decarboxylation [5].

- Catalyst use: Copper(II) salts accelerate hydrolysis but may introduce metallic impurities [5].

Synthesis and Property Data

Table 1: Synthesis Methods for Sodium Naphthionate

| Method | Reagents | Conditions | Yield (%) | Byproducts |

|---|---|---|---|---|

| Piria Reaction | α-Nitronaphthalene, NaHSO₃ | Reflux, 4–5 hours | 20–30 | Sodium aminodisulfonate |

| Acid-Catalyzed Rearrangement | H₂SO₄ (conc.) | 130°C, 12 hours | N/A | Isomeric sulfonic acids |

| Base-Mediated Hydrolysis | NaOH (50%) | 150–200°C, 6 hours | N/A | 1-Hydroxynaphthalene-4-sulfonic acid |

Table 2: Physicochemical Properties of Sodium Naphthionate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 245.23 g/mol | [1] |

| Melting Point | 280°C (decomposition) | [1] [5] |

| Density | 1.6703 g/cm³ | [1] |

| Solubility in Water | Highly soluble | [3] |

| Thermal Stability | Stable up to 250°C | [3] |

Scale-Up Challenges and Solutions

The transition from laboratory-scale to industrial-scale production of sodium naphthionate presents numerous technical challenges that must be systematically addressed to ensure consistent product quality and process safety. The fundamental manufacturing process involves the sulfonation of alpha-naphthylamine with sulfuric acid in ortho-dichlorobenzene at elevated temperatures, followed by neutralization with sodium carbonate to form the final product [1].

Heat Transfer Limitations

One of the most critical challenges in scaling up sodium naphthionate production is the dramatic reduction in heat transfer efficiency. At industrial scale, the heat transfer area-to-volume ratio decreases significantly, creating substantial difficulties in managing the exothermic sulfonation reaction [2] [3]. The sulfonation process requires precise temperature control between 180-190°C, and inadequate heat removal can lead to thermal runaway conditions [1] [4].

Industrial facilities address this challenge through enhanced heat transfer systems, including external cooling loops and specialized heat exchangers. The implementation of multiple heat transfer surfaces and optimized jacket designs helps maintain the required temperature profiles throughout the large-scale reactors [2] [5].

Mixing and Mass Transfer Issues

The effectiveness of mixing decreases substantially when scaling from laboratory to industrial production. Poor mixing in large reactors can result in concentration gradients, leading to incomplete reactions and reduced product quality [2] [6]. The sulfonation reaction requires uniform distribution of sulfuric acid throughout the alpha-naphthylamine solution to ensure consistent product formation.

Solutions include the installation of multiple agitators with specialized impeller designs and the optimization of reactor geometry to promote better circulation patterns [2] [7]. Advanced computational fluid dynamics modeling helps predict mixing behavior and optimize agitator placement for maximum efficiency.

Process Safety Considerations

Industrial-scale production introduces significantly higher safety risks due to the large quantities of reactive chemicals and the potential for thermal runaway reactions [6] [8]. The exothermic nature of the sulfonation process, combined with the presence of concentrated sulfuric acid and organic solvents, creates conditions that require comprehensive safety management systems.

Risk mitigation strategies include the implementation of thermal safety margins exceeding 100°C above the normal operating temperature, advanced temperature monitoring systems, and emergency cooling protocols [6]. Process analytical technology enables real-time monitoring of reaction parameters, allowing for immediate intervention if conditions deviate from safe operating ranges [9] [10].

Purification Techniques (Crystallization, Filtration)

The purification of sodium naphthionate requires sophisticated techniques to achieve the high purity levels demanded by industrial applications. The primary methods employed include crystallization, multiple filtration stages, and specialized separation processes.

Crystallization Process Development

Crystallization represents the most critical purification step in sodium naphthionate production. The process involves controlled cooling of the neutralized reaction mixture to induce nucleation and crystal growth while minimizing impurity incorporation [11] [9]. The manufacturing process typically involves cooling the reaction mixture from approximately 80-100°C to ambient temperature at controlled rates of 0.5-2°C per minute [12].

The crystallization process must be carefully optimized to achieve the desired crystal size distribution and purity levels. Industrial facilities employ seeded crystallization techniques, where small amounts of pure sodium naphthionate crystals are added to control nucleation and promote uniform crystal growth [13] [10]. This approach typically achieves purity improvements of 90-95% compared to the crude reaction mixture.

Advanced Filtration Technologies

Industrial sodium naphthionate production employs multiple filtration stages to achieve the required product specifications. Hot filtration at temperatures between 80-100°C removes insoluble impurities from the reaction mixture before crystallization begins [12] [14]. This step typically achieves 95-99% removal of insoluble contaminants that could otherwise interfere with crystal formation.

Vacuum filtration systems operating at 0.2-0.8 bar provide efficient solid-liquid separation, typically achieving 98-99% solid recovery rates [14] [15]. The vacuum filtration step is critical for removing the crystallization mother liquor, which contains dissolved impurities and unreacted starting materials.

Specialized Purification Methods

Activated carbon treatment is employed to remove colored impurities that can affect product appearance and quality. The process involves contacting the dissolved sodium naphthionate with activated carbon at temperatures of 60-80°C for 0.5-2 hours, typically achieving 80-95% color removal [16] [14].

Recrystallization processes using fresh solvent achieve final purity levels of 99-99.5% through multiple crystallization cycles [17] [18]. Each recrystallization cycle involves complete dissolution of the crude product followed by controlled cooling and filtration, with fresh solvent used for each cycle to prevent impurity accumulation.

Process Optimization Strategies

Industrial facilities implement process analytical technology to monitor crystal size distribution, purity levels, and other critical quality attributes in real-time [9] [10]. This enables immediate process adjustments to maintain consistent product quality and optimize yield.

The integration of automated crystallization systems with advanced control algorithms allows for precise manipulation of supersaturation levels, cooling rates, and agitation conditions to achieve optimal crystal properties [11] [13]. These systems can automatically adjust process parameters based on real-time measurements of solution concentration and crystal characteristics.

Waste Management in Manufacturing

The industrial production of sodium naphthionate generates multiple waste streams that require comprehensive management strategies to ensure environmental compliance and resource recovery. The manufacturing process produces organic solvent waste, aqueous waste streams, solid residues, and gaseous emissions that must be properly treated and disposed of.

Organic Solvent Waste Management

The production process generates significant quantities of organic solvent waste, primarily consisting of ortho-dichlorobenzene used in the sulfonation reaction, along with toluene and alcohols used in purification steps [1] [12]. These solvents represent both environmental hazards and valuable resources that can be recovered through appropriate treatment processes.

Distillation recovery systems can typically reclaim 60-80% of the organic solvents for reuse in the manufacturing process [19] [20]. The recovered solvents undergo quality testing to ensure they meet specifications for reuse, while the remaining 20-40% that cannot be recovered is sent to approved incineration facilities for energy recovery.

Aqueous Waste Stream Treatment

Aqueous waste streams contain dissolved sodium salts, unreacted starting materials, and various process chemicals that require treatment before discharge [21] [22]. The composition of these streams varies depending on the specific process conditions and purification methods employed.

Neutralization processes adjust the pH of acidic waste streams to acceptable levels for subsequent biological treatment [22] [23]. Advanced treatment systems can recover 20-40% of the dissolved salts for potential reuse, while the treated water can be discharged or reused in plant operations after meeting regulatory standards.

Solid Waste Management

Solid waste streams include filter cakes, spent activated carbon, and various precipitation residues generated during the purification process [24] [19]. These materials typically contain low levels of organic compounds and must be handled according to hazardous waste regulations.

Incineration with energy recovery represents the preferred treatment method for most solid wastes, with 10-20% of the material potentially recoverable through specialized processing [19] [25]. Secure landfill disposal is used for materials that cannot be incinerated, with appropriate containment measures to prevent environmental contamination.

Gaseous Emission Control

The manufacturing process generates volatile organic compound emissions and acid vapors that require effective control measures [26] [22]. These emissions primarily result from the high-temperature sulfonation reaction and solvent handling operations.

Scrubbing systems using caustic solutions effectively remove acid vapors, while activated carbon adsorption systems capture volatile organic compounds, achieving 90-95% emission control efficiency [22] [20]. The captured materials are either recovered for reuse or sent to approved disposal facilities.

Environmental Impact Assessment

The overall environmental impact of sodium naphthionate manufacturing varies significantly depending on the effectiveness of waste management systems. Organic solvent waste presents moderate environmental concerns due to volatile organic compound emissions, while properly treated aqueous waste streams have minimal impact [26] [20].

The implementation of comprehensive waste management systems, including solvent recovery, water treatment, and emission control, substantially reduces the environmental footprint of industrial sodium naphthionate production [25] [20]. Regular monitoring and optimization of these systems ensures continued compliance with environmental regulations and supports sustainable manufacturing practices.

Resource Recovery Optimization

Modern industrial facilities increasingly focus on resource recovery and waste minimization to improve economic efficiency and environmental performance [19] [25]. The recovery of organic solvents, salt by-products, and process chemicals reduces raw material costs while minimizing waste disposal requirements.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 17 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 11 of 17 companies with hazard statement code(s):;

H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant